![molecular formula C8H7NO3 B1353724 2-[(E)-2-Nitroethenyl]phenol CAS No. 3156-43-2](/img/structure/B1353724.png)

2-[(E)-2-Nitroethenyl]phenol

Vue d'ensemble

Description

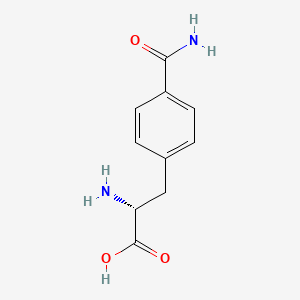

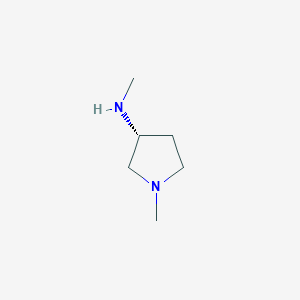

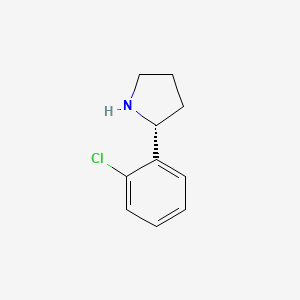

2-[(E)-2-Nitroethenyl]phenol, also known as trans-2-Hydroxy-β-nitrostyrene, is a chemical compound with the molecular formula C8H7NO3 . It features a vinyl group and a nitro group on adjacent carbon atoms.

Molecular Structure Analysis

The molecular structure of 2-[(E)-2-Nitroethenyl]phenol consists of a phenol moiety with a nitroethenyl group attached. The molecular weight is 165.15, and the molecular formula is C8H7NO3 .Chemical Reactions Analysis

Phenols, which 2-[(E)-2-Nitroethenyl]phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Applications De Recherche Scientifique

Synthetic Organic Chemistry

“2-[(E)-2-Nitroethenyl]phenol” or “trans-2-Hydroxy-beta-nitrostyrene” is a versatile intermediate in synthetic organic chemistry . It can react with diverse molecules, including carbonyl compounds, 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and more, to construct biologically active scaffolds such as chromans, chromenes, coumarins, benzofurans, and their fused and spiro rings .

Biomaterial Synthesis

This compound plays a significant role in the synthesis of biomaterials . It’s used in the creation of synthetic polyphenols, which are utilized as interfacial engineering tools . These synthetic polyphenols have unique functionality and have received significant attention from material scientists .

Wastewater Treatment

Phenolic compounds, including “2-[(E)-2-Nitroethenyl]phenol”, are often found in wastewaters and need to be removed using suitable wastewater treatment methods . These compounds are produced from various industries, including petrochemical, textile, plastics, resin, dye, pharmaceutical, iron and steel, pulp and paper industries, as well as petroleum refineries, and coal gasification operations .

Michael-Acetalization Reactions

“Trans-2-Hydroxy-beta-nitrostyrene” is used as a reactant for Michael-acetalization reactions . These reactions are a type of organic reaction and are a powerful tool for the formation of carbon-carbon bonds.

Organocatalytic Stereoselective Baylis-Hillman-type Reactions

This compound is also used in organocatalytic stereoselective Baylis-Hillman-type reactions with Hagemann’s esters . These reactions are used to form carbon-carbon bonds and carbon-oxygen bonds.

Catalyst-free Aqueous-mediated Conjugate Addition Reactions

“Trans-2-Hydroxy-beta-nitrostyrene” is used in catalyst-free aqueous-mediated conjugate addition reactions . These reactions are a type of organic reaction where a nucleophile reacts with an electron-deficient alkene.

Synthesis of N-(Pyridin-2-yl)-Benzamides

This compound is used in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks . The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions .

Agrochemical, Pharmaceutical and Dyestuff Field

“Trans-beta-Nitrostyrene” is an important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff field .

Safety and Hazards

Orientations Futures

Phenolic compounds, including 2-[(E)-2-Nitroethenyl]phenol, have a versatile scaffold that allows for a broad range of chemical additions. They exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Mécanisme D'action

Target of Action

Phenolic compounds, such as 2-[(E)-2-Nitroethenyl]phenol, are known to interact with a wide range of targets in the body. They are believed to physically contact target promoters to effect transcriptional activation . Our understanding of the full complement of regulatory proteins and the definitive mechanics of enhancer action is incomplete .

Mode of Action

Phenolic compounds exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . With potent action mechanisms interfering with bacterial cell wall synthesis, DNA replication, or enzyme production, phenolics can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Biochemical Pathways

Phenolic compounds are biosynthesized by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds. The shikimate pathway is responsible for the biosynthesis of phenolic acids , while the phenylpropanoid pathway connects primary metabolism to secondary metabolism .

Pharmacokinetics

The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). Phenolic compounds are rarely absorbed and excreted in their ingested forms, but are extensively metabolized in the body . The Phenol-Explorer database integrates data on polyphenol metabolism and pharmacokinetics in humans and experimental animals .

Result of Action

Phenolic compounds are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . When phenol is treated with concentrated nitric acid, the nitration results in the formation of 2, 4, 6-trinitrophenol (commonly called picric acid) .

Action Environment

Phenolic compounds exist in water bodies due to the discharge of polluted wastewater from industrial, agricultural, and domestic activities into water bodies . They also occur as a result of natural phenomena. These compounds are known to be toxic and inflict both severe and long‐lasting effects on both humans and animals .

Propriétés

IUPAC Name |

2-[(E)-2-nitroethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDYAIGGZBRBFX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3156-43-2 | |

| Record name | NSC170698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Hydroxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)

![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)